Oxalic acid;1-[4-(2-phenylphenoxy)butyl]pyrrolidine
Overview
Description
Oxalic acid;1-[4-(2-phenylphenoxy)butyl]pyrrolidine is a useful research compound. Its molecular formula is C22H27NO5 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-(2-biphenylyloxy)butyl]pyrrolidine oxalate is 385.18892296 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Synthesis and Structural Analysis
Research has shown that pyridine and its derivatives react with metal salts to form coordination polymers with diverse structures. For example, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers with an oxalate backbone, showcasing hexacoordination with pyridine molecules. This demonstrates the potential for creating intricate coordination polymers that could have applications in catalysis, gas storage, or separation technologies (Ghosh, Savitha, & Bharadwaj, 2004).
Luminescent Sensors and Thermometers
A series of mixed-lanthanide MOFs have been developed using sodium oxalate as an ancillary ligand. These MOFs can act as ratiometric luminescent sensors for temperature, offering applications in areas requiring precise temperature monitoring (Yang et al., 2018).
Fluorescent Emission Properties
Research into neodymium(III)-containing coordination polymers with oxalate ligands has uncovered materials that exhibit intense fluorescent emission at room temperature. This property could be useful in developing new materials for optical devices or sensors (Huang et al., 2015).
Electrochemical Applications
Photoinitiated Polymerization
Phenacylpyridinium oxalate has been identified as a novel water-soluble photoinitiator for free radical polymerization. It initiates polymerization of hydrophilic monomers, which could be significant in developing new polymeric materials for various industrial applications (Taşdelen et al., 2008).
Conducting Polymers from Pyrrole Derivatives
Studies have shown that derivatized bis(pyrrol-2-yl) arylenes can be electrochemically polymerized to yield conducting polymers. These materials, due to their low oxidation potentials, have stable conducting forms and could be used in electronic devices or as electrochromic materials (Sotzing et al., 1996).
Catalysis and Chemical Reactions
Oxidation Reactions and Radical Formation
The study of aerobic reactions and Schiff-base condensation products with copper highlights the intricate chemistry possible with pyrrole derivatives, including unique N−N coupling reactions. This research could inform the development of new catalytic processes or materials (Speier et al., 1996).
Properties
IUPAC Name |
oxalic acid;1-[4-(2-phenylphenoxy)butyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.C2H2O4/c1-2-10-18(11-3-1)19-12-4-5-13-20(19)22-17-9-8-16-21-14-6-7-15-21;3-1(4)2(5)6/h1-5,10-13H,6-9,14-17H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQAHLXGQIARLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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